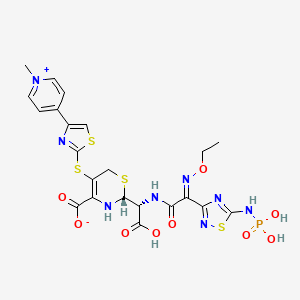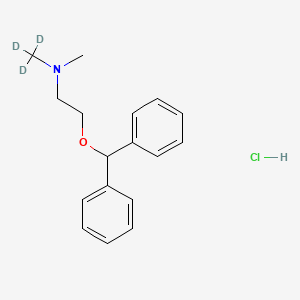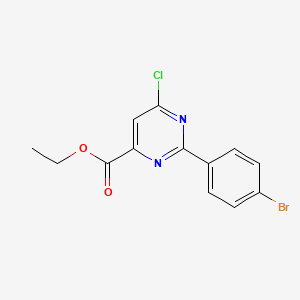![molecular formula C22H26Br2NP B13851467 [3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)
[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide is a chemical compound with the molecular formula C22H25BrNP·HBr. It is known for its use as a Wittig reagent in organic synthesis, particularly in the 1,3-dipolar cycloaddition of stabilized azomethine ylides to unactivated dipolarophiles.
Métodos De Preparación
The preparation of [3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide involves several steps:
Synthesis of Triphenylphosphine Intermediate: Triphenylphosphine is reacted with 1,3-dibromopropane in toluene at 80°C for 5-6 hours. The product is then cooled, filtered, and dried.
Formation of the Final Compound: The intermediate is then reacted with a dimethylamine aqueous solution in methanol at 50°C for 10-14 hours.
Análisis De Reacciones Químicas
[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: It participates in substitution reactions, particularly in the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide has several applications in scientific research:
Chemistry: Used as a Wittig reagent in organic synthesis to form alkenes.
Biology: Investigated for its potential role in biological systems, particularly in the study of cellular processes.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical intermediates and final products.
Mecanismo De Acción
The mechanism of action of [3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide involves its role as a Wittig reagent. It reacts with carbonyl compounds to form alkenes through the formation of a phosphonium ylide intermediate. This intermediate then undergoes a cycloaddition reaction to form the final product. The molecular targets and pathways involved include the interaction with carbonyl groups and the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide can be compared with other similar compounds such as:
[3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide: Similar in structure but with a dimethylamino group instead of a methylamino group.
Triphenylphosphonium Bromide: Lacks the propyl and methylamino groups, making it less versatile in certain reactions.
[3-(Ethylamino)propyl]triphenylphosphonium Bromide Hydrobromide: Contains an ethylamino group, which may alter its reactivity and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C22H26Br2NP |
|---|---|
Peso molecular |
495.2 g/mol |
Nombre IUPAC |
3-(methylamino)propyl-triphenylphosphanium;bromide;hydrobromide |
InChI |
InChI=1S/C22H25NP.2BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;;/h2-10,12-17,23H,11,18-19H2,1H3;2*1H/q+1;;/p-1 |
Clave InChI |
KTZXQICNJXRYEI-UHFFFAOYSA-M |
SMILES canónico |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


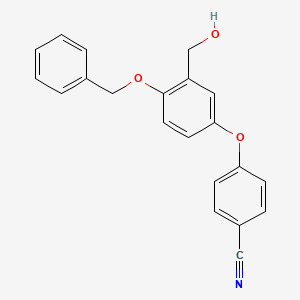
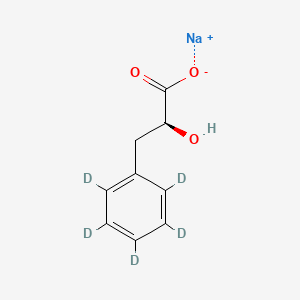
![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)

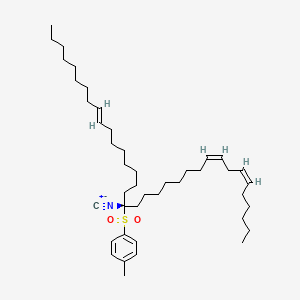
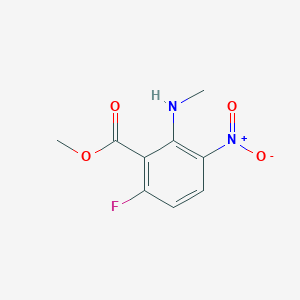

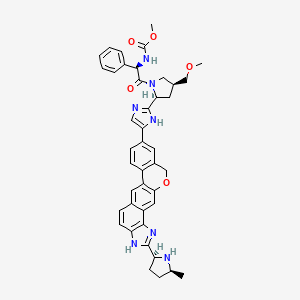
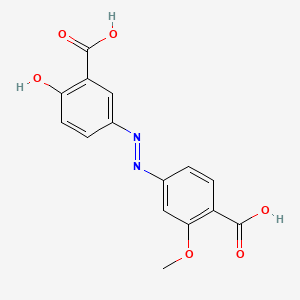
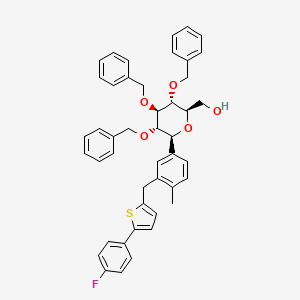
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
